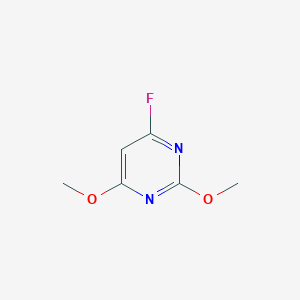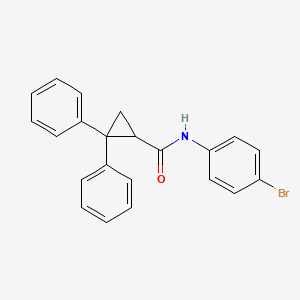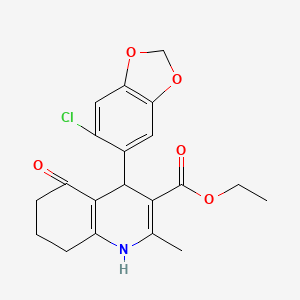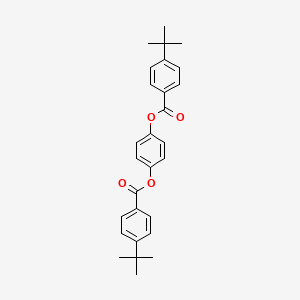![molecular formula C18H17Cl3N4O5S B11708056 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence de groupes méthoxy, trichloro, nitrophényl et carbamothioyl, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide implique généralement plusieurs étapes, notamment l'introduction de groupes fonctionnels et la formation d'intermédiaires clés. Une voie de synthèse courante implique les étapes suivantes :
Nitration : Introduction du groupe nitro sur le cycle aromatique.
Méthoxylation : Addition du groupe méthoxy sur le cycle aromatique.
Trichlorométhylation : Introduction du groupe trichlorométhyle.
Carbamothioylation : Formation du groupe carbamothioyl.
Chaque étape nécessite des réactifs et des conditions spécifiques, tels que des agents nitrants pour la nitration, des agents méthoxylant pour la méthoxylation et des agents trichlorométhylant pour la trichlorométhylation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à flux continu, des techniques de purification avancées et des mesures de contrôle de qualité strictes pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes fonctionnels à des états d'oxydation supérieurs.
Réduction : Réduction des groupes nitro en groupes amino.
Substitution : Remplacement des groupes fonctionnels par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Des réactifs comme les halogènes ou les nucléophiles dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe nitro peut produire un dérivé amino, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
Applications de la recherche scientifique
N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme bloc de construction pour des molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-trichloro-1-{[(4-chloro-2-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide
- N-(2,2,2-trichloro-1-{[(4-méthoxyphényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide
- N-(2,2,2-trichloro-1-{[(4-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide
Unicité
Ce qui distingue N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)-2-méthoxybenzamide, c'est sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques uniques et des applications potentielles. La présence à la fois de groupes méthoxy et nitrophényl, ainsi que des fonctionnalités trichlorométhyle et carbamothioyl, en fait un composé polyvalent pour diverses recherches et fins industrielles.
Propriétés
Formule moléculaire |
C18H17Cl3N4O5S |
|---|---|
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
2-methoxy-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N4O5S/c1-29-10-7-8-12(13(9-10)25(27)28)22-17(31)24-16(18(19,20)21)23-15(26)11-5-3-4-6-14(11)30-2/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,31) |
Clé InChI |
XGYBVJCITQZDHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)



![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
